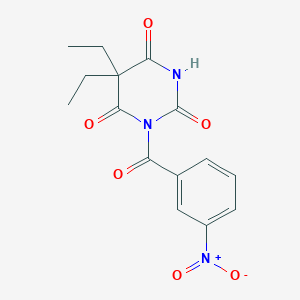
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinetrione derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for various applications.
作用机制
The mechanism of action of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to reduce inflammation, which is beneficial for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ability to inhibit the growth of cancer cells and bacteria. This makes it a promising candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, its toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.
未来方向
There are several future directions for the research on 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on its structure and properties. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Furthermore, its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, need to be explored. Finally, its toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
合成方法
The synthesis of 5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using different methods. One of the most common methods involves the reaction of 3-nitrobenzoyl chloride with diethyl malonate, followed by cyclization with ammonium acetate. Another method involves the reaction of 3-nitrobenzoyl chloride with ethyl acetoacetate, followed by cyclization with ammonium acetate. Both methods yield the desired compound with good yields.
科学研究应用
5,5-diethyl-1-(3-nitrobenzoyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Its ability to inhibit the growth of cancer cells and bacteria has made it a promising candidate for the development of new drugs.
属性
IUPAC Name |
5,5-diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-3-15(4-2)12(20)16-14(22)17(13(15)21)11(19)9-6-5-7-10(8-9)18(23)24/h5-8H,3-4H2,1-2H3,(H,16,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQQHKDCIHPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1-(3-nitrobenzoyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4959569.png)
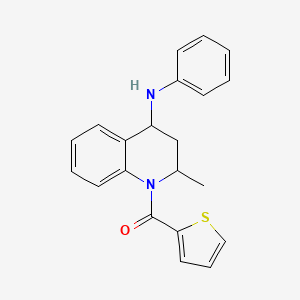
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
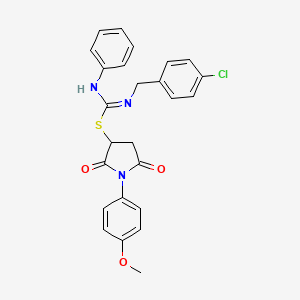
![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)
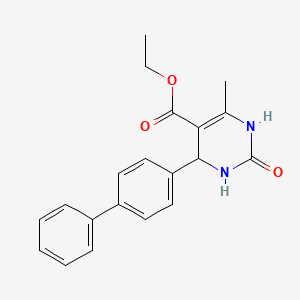
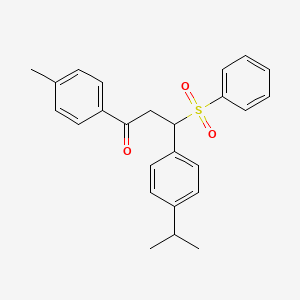

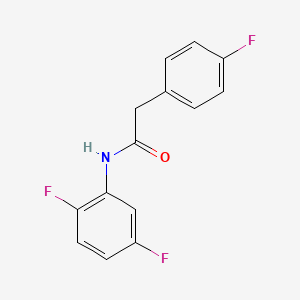
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)